molecular formula C13H16N2O4 B13153287 trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid

trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid

Cat. No.: B13153287
M. Wt: 264.28 g/mol
InChI Key: VPZVIGMHFDMXRW-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid (CAS 1217812-46-8) is a chiral pyrrolidine derivative of high value in medicinal chemistry and pharmaceutical research. This compound features a carboxyl group and a Cbz (benzyloxycarbonyl)-protected amino group in a trans configuration on the pyrrolidine ring, making it a versatile and protected scaffold for the synthesis of more complex molecules. The Cbz group acts as a protective group for the secondary amine, which can be selectively removed under specific conditions to allow for further functionalization at the ring nitrogen. Researchers utilize this bifunctional building block in the exploration of novel therapeutic agents. Its structural motif is prevalent in the development of various pharmacologically active compounds. Related pyrrolidine carboxylic acid building blocks are cited in scientific literature for their role in asymmetric synthesis and are used in the development of inhibitors for enzymes like cyclin-dependent kinases (CDKs) and poly(ADP-ribose) polymerase (PARP), which are significant targets in oncology research. The compound has a molecular formula of C13H16N2O4 and a molecular weight of 264.28 g/mol. It is offered with a typical purity of 95% or higher. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

(3S,4R)-4-amino-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H16N2O4/c14-11-7-15(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,14H2,(H,16,17)/t10-,11-/m0/s1

InChI Key

VPZVIGMHFDMXRW-QWRGUYRKSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)N)C(=O)O

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)N)C(=O)O

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves transforming p-aminobenzoic acid or its derivatives directly into the pyrrolidine derivative via a one-pot process that emphasizes high trans-selectivity (trans ratio >75%). The process typically employs catalytic hydrogenation, reduction, or cyclization under mild conditions.

Key Steps:

  • Initial Activation: p-Aminobenzoic acid is converted into an intermediate, such as a cyclohexanecarboxylic acid derivative, through catalytic hydrogenation or reduction.
  • Cyclization: The intermediate undergoes intramolecular cyclization, often facilitated by catalysts like Rhodium on a support, or via chemical reagents such as bromination and subsequent nucleophilic substitution.
  • Protection and Functionalization: The amino group is protected with carbobenzyloxy (Cbz) groups, and the carboxyl group is converted into a suitable ester or amide as needed.

Representative Data:

Step Reagents & Conditions Yield & Trans Ratio Reference
Conversion of p-aminobenzoic acid p-Aminobenzoic acid, catalytic Rh, mild conditions >75% trans ratio CN patent WO2017134212A1
Cyclization to pyrrolidine Bromethane, K2CO3, acetone, 60°C, 3h 62% yield, purity 99.1% Patent WO2017134212A1

Cyclization of Protected Intermediates

Method Overview:

This method involves synthesizing protected pyrrolidine intermediates, such as N-Cbz-trans-4-hydroxy-L-proline derivatives, followed by cyclization to form the pyrrolidine ring with stereochemical control.

Key Steps:

  • Preparation of N-Cbz-trans-4-hydroxy-L-proline: Starting from hydroxy-L-proline, esterification, and protection steps are employed, often using benzylchloroformate and other protecting groups.
  • Epoxidation and Cyclization: The protected hydroxy derivatives are converted into epoxides via mCPBA oxidation, which then undergo intramolecular cyclization to form the pyrrolidine ring.
  • Deprotection and Functionalization: Final steps include removing protecting groups and introducing amino functionalities via reductive amination or other methods.

Representative Data:

Intermediate Reagents & Conditions Yield & Trans Selectivity Reference
N-Cbz-trans-4-hydroxy-L-proline Benzyl chloroformate, Na2CO3, mCPBA ~40% yield of epoxide BioRxiv (2021)
Cyclization to pyrrolidine mCPBA, intramolecular attack High trans selectivity (>75%) BioRxiv (2021)

Catalytic Cyclization of N-Protected Aminoaldehydes

Method Overview:

This approach employs transition metal catalysis, notably zirconium-based catalysts, to cyclize N-protected aminoaldehydes into pyrrolidine derivatives with high stereocontrol.

Key Steps:

Representative Data:

Catalyst Conditions Yield & Trans Ratio Reference
ZrOCl2·8H2O 50°C, THF/H2O (2:1), 10 mol% Up to 88% yield, trans >75% ACS JOC (2023)

Summary Table of Preparation Methods

Method Key Reagents & Conditions Trans Ratio Advantages References
Direct catalytic reduction & cyclization p-Aminobenzoic acid, Rh catalyst, mild conditions >75% trans One-pot, mild, high selectivity CN patent WO2017134212A1
Cyclization of protected hydroxy-L-proline derivatives Benzyl chloroformate, mCPBA, intramolecular cyclization >75% trans Stereocontrol, versatile BioRxiv 2021
Zr-catalyzed cyclization of aminoaldehydes ZrOCl2·8H2O, THF/H2O, 50°C >75% trans High yield, scalable ACS JOC 2023

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Reduction reactions can be performed to remove protective groups like Cbz and Boc.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products: The major products formed depend on the type of reaction. For example, deprotection reactions yield the free amino and carboxylic acid groups.

Mechanism of Action

The mechanism of action for trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid is not well-documented. its role as a building block in chemical synthesis suggests that it interacts with various molecular targets and pathways depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic Acid

A closely related compound is trans-4-N-Boc-amino-1-Cbz-pyrrolidine-3-carboxylic acid (CAS: 1217636-05-9), which replaces the amino group with a tert-butoxycarbonyl (Boc) protecting group. Key differences include:

Property trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic Acid trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic Acid
Molecular Formula C₁₃H₁₆N₂O₄ C₁₉H₂₄N₂O₆
Molecular Weight 264.28 g/mol 376.40 g/mol
Functional Groups Free amino, Cbz-protected amine Boc-protected amino, Cbz-protected amine
Applications Peptide synthesis, drug intermediates Intermediate requiring Boc deprotection under acidic conditions

The Boc group increases steric bulk and alters solubility, making it more suitable for stepwise synthesis where selective deprotection is required.

Functional Analogs: 1-Aminocyclobutane[11C]carboxylic Acid (ACBC)

Unlike the pyrrolidine derivative, ACBC features a cyclobutane ring and is radiolabeled with carbon-11 for positron emission tomography (PET) imaging. Key contrasts include:

Property This compound 1-Aminocyclobutane[11C]carboxylic Acid (ACBC)
Structure Pyrrolidine ring Cyclobutane ring
Primary Use Synthetic intermediate Tumor-seeking PET imaging agent
Toxicity Not reported (handling precautions assumed) Non-toxic in rats, hamsters, and dogs
Synthesis Commercial availability (exact method unspecified) Bücherer-Strecker technique (55% yield)
Excretion N/A 3.6% in 2 hours (low excretion)

ACBC’s rapid blood clearance and tumor specificity make it valuable in diagnostics, whereas the trans-4-Amino compound is tailored for chemical synthesis.

Biological Activity

Trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid is a notable compound in medicinal chemistry, primarily recognized for its role as a chiral building block in drug development. This compound, characterized by its unique structural features, has been the subject of various studies exploring its biological activities and potential therapeutic applications.

Structural Characteristics

This compound features a pyrrolidine ring, which is a five-membered cyclic structure containing one nitrogen atom. The presence of the benzyloxycarbonyl (Cbz) group enhances its stability and reactivity, making it an attractive candidate for synthesis in pharmaceutical applications. Its molecular formula is C₁₈H₂₄N₂O₆, with a molecular weight of approximately 364.39 g/mol .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Synthesis of Biologically Active Compounds

This compound serves as a precursor in the synthesis of various biologically active molecules, including metalloproteinase inhibitors. These inhibitors are crucial in treating diseases associated with excessive proteolytic activity, such as cancer and inflammatory disorders .

2. Chiral Auxiliary in Asymmetric Synthesis

This compound acts as a chiral auxiliary, facilitating the production of enantiomerically pure compounds. This property is particularly important in developing pharmaceuticals where stereochemistry can significantly influence biological activity .

3. Research in Medicinal Chemistry

The compound has been investigated for its potential to modulate receptor activity within the central nervous system (CNS). Studies indicate that modifications to its structure can enhance its efficacy as a therapeutic agent targeting neurological disorders .

Case Studies and Research Findings

Numerous studies have highlighted the biological significance of this compound:

Case Study 1: Metalloproteinase Inhibition

Research has demonstrated that derivatives of this compound can effectively inhibit metalloproteinases, enzymes implicated in various pathological conditions including cancer metastasis. The structure-activity relationship (SAR) studies revealed that specific modifications to the pyrrolidine ring could enhance binding affinity and selectivity towards target enzymes .

Case Study 2: CNS Activity Modulation

In a study focusing on CNS activity, this compound analogs were evaluated for their ability to interact with glutamate receptors. The results indicated that certain derivatives exhibited enhanced agonistic or antagonistic properties, suggesting potential applications in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
4-PiperidoneC₅H₉NOContains a six-membered nitrogen ring; simpler structure
L-ProlineC₅H₉NO₂An amino acid without protective groups
3-PyrrolidinoneC₄H₇NOA cyclic amide lacking carboxylic acid functionality

This compound stands out due to its dual protective groups (Boc and Cbz), which enhance both stability and reactivity compared to simpler analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The synthesis typically involves cycloaddition or functionalization of pyrrolidine scaffolds. For trans-4-aryl-substituted analogs, a high-yielding approach uses [3+2] cycloaddition of azomethine ylides with aryl-substituted dipolarophiles, followed by Cbz (benzyloxycarbonyl) protection of the amine group. Catalysts like palladium or copper (e.g., in Suzuki couplings) are critical for regioselectivity, while solvents such as DMF or toluene optimize reaction kinetics . Stereochemical control relies on substituent electronic effects: electron-rich aryl groups favor trans-isomer formation, whereas electron-poor groups (e.g., pyridyl) may yield cis-trans mixtures .

Q. How can researchers purify this compound to >95% purity, and what analytical techniques validate structural integrity?

  • Methodology : Purification often employs recrystallization (using ethanol/water mixtures) or reverse-phase HPLC with acetonitrile/water gradients. Structural validation requires a combination of:

  • NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for trans-configuration) and Cbz-group integration .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion at m/z ~307.34 for C15H21N3O4 derivatives) .
  • X-ray crystallography : For absolute configuration determination in crystalline derivatives .

Q. What are the primary research applications of this compound in medicinal chemistry and biochemistry?

  • Methodology :

  • Medicinal chemistry : Serves as a constrained proline analog in peptide synthesis to modulate secondary structures (e.g., α-helix stabilization) .
  • Enzyme inhibition : Used to design inhibitors targeting proline-specific enzymes (e.g., prolyl hydroxylases or peptidases) via its rigid pyrrolidine core .
  • Drug discovery : Functionalized derivatives are explored for GPCR modulation (e.g., opioid or dopamine receptors) due to the amine and carboxylic acid pharmacophores .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the pyrrolidine ring influence conformational dynamics and biological activity?

  • Methodology :

  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict preferred ring puckering (Cγ-endo vs. Cγ-exo) and substituent orientation .
  • Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance metabolic stability but may reduce solubility, requiring logP optimization via carboxylate salt formation .
  • Biological assays : Radioligand binding assays (e.g., for serotonin receptors) quantify affinity changes when substituents are modified .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values across studies)?

  • Methodology :

  • Batch standardization : Ensure consistent enantiomeric purity (e.g., chiral HPLC) and counterion composition (e.g., hydrochloride vs. free base) .
  • Assay replication : Compare results across orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .
  • Meta-analysis : Adjust for variables like cell line (HEK293 vs. CHO), buffer pH, and incubation time .

Q. How can researchers mitigate challenges in stereochemical control during large-scale synthesis?

  • Methodology :

  • Catalyst optimization : Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) for enantioselective amine formation .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress to detect early cis-isomer formation .
  • Crystallization-induced diastereomer resolution : Introduce chiral auxiliaries (e.g., tartaric acid) to separate diastereomeric salts .

Q. What computational tools are recommended for predicting the compound’s solubility and membrane permeability?

  • Methodology :

  • Molecular dynamics (MD) simulations : Predict solvation free energy in water/octanol systems using tools like GROMACS .
  • QSAR models : Utilize ADMET Predictor or Schrodinger’s QikProp to estimate logS, Caco-2 permeability, and P-gp efflux ratios .
  • Co-solvent screening : Apply Hansen solubility parameters (HSPiP software) to identify excipients for formulation .

Methodological Tables

Table 1 : Key Synthetic Routes and Yields

RouteKey StepsYield (%)Purity (%)Reference
[3+2] CycloadditionAzomethine ylide + dipolarophile85–92>95
Boc/Cbz ProtectionAmine protection + carboxylation78–8490–98

Table 2 : Analytical Data for Common Derivatives

Derivative¹H NMR (δ, ppm)HRMS (m/z)X-ray Confirmation
4-Fluorophenyl analog7.45 (d, 2H), 4.32 (m, 1H)307.34Yes
3-Cyanophenyl analog7.89 (s, 1H), 3.95 (q, 1H)309.33No

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.